Methyl 2-chloroacetimidate hydrochloride
Overview
Description
Methyl 2-chloroacetimidate hydrochloride: is a chemical compound with the molecular formula C3H6ClNO · HCl and a molecular weight of 144.00 g/mol . It is also known by its synonym 2-Chloroethanimidic acid methyl ester hydrochloride . This compound is typically found in a solid form and has a melting point range of 77-82°C . It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloroacetimidate hydrochloride can be synthesized through the reaction of methyl chloroacetate with ammonia or amine under controlled conditions . The reaction typically involves the use of a solvent such as methanol and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as crystallization or distillation to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloroacetimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form methyl 2-chloroacetate and ammonia .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines , alcohols , and thiols .
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acid/base solutions .
Major Products Formed:
Scientific Research Applications
Methyl 2-chloroacetimidate hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2-chloroacetimidate hydrochloride involves its ability to act as an electrophile in chemical reactions . The chlorine atom in the compound is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various substituted products . This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- Methyl chloroacetate
- Ethyl chloroacetate
- Methyl 2-chloroethanecarboximidate hydrochloride
Comparison: Methyl 2-chloroacetimidate hydrochloride is unique due to its specific reactivity and the types of products it forms in substitution reactions . Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in certain synthetic applications .
Properties
IUPAC Name |
methyl 2-chloroethanimidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO.ClH/c1-6-3(5)2-4;/h5H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKRTCMWHONHLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506709 | |
Record name | Methyl 2-chloroethanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70737-12-1 | |
Record name | Methyl 2-chloroethanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70737-12-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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